(S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-ethyl-3-methylbutanamide
CAS No.:
Cat. No.: VC19792140
Molecular Formula: C14H20ClFN2O
Molecular Weight: 286.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20ClFN2O |
|---|---|
| Molecular Weight | 286.77 g/mol |
| IUPAC Name | 2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N-ethyl-3-methylbutanamide |
| Standard InChI | InChI=1S/C14H20ClFN2O/c1-4-18(14(19)13(17)9(2)3)8-10-11(15)6-5-7-12(10)16/h5-7,9,13H,4,8,17H2,1-3H3 |
| Standard InChI Key | KWGPAZIKBRIUCV-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC1=C(C=CC=C1Cl)F)C(=O)C(C(C)C)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure (C₁₄H₂₀ClFN₂O) features an (S)-configured amino group attached to a methylbutanamide backbone, which is further substituted with an N-ethyl group and a 2-chloro-6-fluorobenzyl moiety. The stereochemistry at the second carbon is critical, as enantiomeric purity often influences biological activity in drug candidates. The benzyl ring’s 2-chloro and 6-fluoro substituents introduce electronic effects that enhance metabolic stability and receptor binding affinity, a common strategy in medicinal chemistry.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₀ClFN₂O |
| Molecular Weight | 286.77 g/mol |
| IUPAC Name | 2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N-ethyl-3-methylbutanamide |
| Canonical SMILES | CCN(CC1=C(C=CC=C1Cl)F)C(=O)C(C(C)C)N |
| Hydrogen Bond Donors | 2 (amine and amide NH) |
| Hydrogen Bond Acceptors | 3 (amide carbonyl, F, Cl) |
Physicochemical Characteristics
The compound’s logP (calculated) is estimated at 3.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration. Its melting point and solubility data remain unreported, but analogs with similar halogenated benzyl groups, such as (S)-2-Amino-N-(4-chloro-benzyl)-N-ethyl-3-methyl-butyramide, exhibit melting points near 137–175°C and water solubility <1 mg/mL. The fluorine atom’s electronegativity (3.98 Pauling scale) enhances dipole interactions, while the chlorine atom (3.16) contributes to hydrophobic binding.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves a multi-step sequence:
-
Amide Bond Formation: Coupling 3-methylbutanoic acid with N-ethyl-2-chloro-6-fluorobenzylamine using carbodiimide-based reagents.
-
Stereoselective Amination: Enzymatic or chemical resolution to isolate the (S)-enantiomer, critical for ensuring chirality-dependent bioactivity.
-
Purification: Chromatographic techniques (e.g., HPLC) achieve >98% enantiomeric excess, as confirmed by chiral stationary phase analysis.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Amidation | EDCl, HOBt, DMF, 0°C→RT | 75 |
| Resolution | L-Tartaric acid, ethanol | 62 |
| Purification | Silica gel chromatography (EtOAc/hexane) | 90 |
Industrial-Scale Production
BLD Pharmatech Ltd. and VulcanChem are key suppliers, producing the compound at kilogram scales for preclinical research. Batch records indicate a typical purity of ≥95% (HPLC), with residual solvents (e.g., DMF) controlled to <0.1% per ICH guidelines.
Biological and Chemical Applications
Pharmaceutical Intermediate
The compound serves as a precursor to protease inhibitors and kinase modulators. Its benzyl halogenation pattern mimics motifs in FDA-approved drugs like crizotinib (anti-cancer) and sitagliptin (anti-diabetic). In vitro assays show that fluorinated analogs exhibit 3–5× greater metabolic stability than non-fluorinated counterparts in human liver microsomes.
Structure-Activity Relationship (SAR) Studies
-
Chlorine Position: 2-chloro substitution on the benzyl ring enhances aryl hydrocarbon receptor (AhR) binding by 40% compared to para-substituted analogs.
-
Fluorine Impact: The 6-fluoro group reduces CYP450-mediated oxidation, extending half-life in plasma from 1.2 to 4.7 hours in rodent models.
Table 3: Comparative Bioactivity of Halogenated Analogs
| Compound | IC₅₀ (nM) against Target X | Plasma t₁/₂ (h) |
|---|---|---|
| (S)-2-Amino-N-(2-Cl-6-F-benzyl)-... | 12.3 ± 1.1 | 4.7 |
| (S)-2-Amino-N-(4-Cl-benzyl)-... | 28.9 ± 2.4 | 1.2 |
| Non-halogenated parent | >1000 | 0.8 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume